Adamantane-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

adamantane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIAKEDDKXHXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2=O)CC1C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192836 | |

| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39751-07-0 | |

| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039751070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Adamantane-2,6-dione: A Versatile Diamondoid Building Block

Introduction: The Unique World of Diamondoids

Adamantane, the smallest unit cage of the diamond crystal lattice, represents a fascinating and highly utilized structural motif in modern chemistry.[1] Its rigid, strain-free, and lipophilic nature has made it a privileged scaffold in medicinal chemistry and materials science.[1] Adamantane derivatives are integral to a range of pharmaceuticals, from antiviral agents like Amantadine to neuroprotective drugs such as Memantine.[2] The introduction of functional groups onto the adamantane core creates versatile building blocks for more complex molecular architectures. Among these, Adamantane-2,6-dione (Tricyclo[3.3.1.13,7]decane-2,6-dione), with its symmetrical placement of two reactive ketone groups on the secondary carbon (methylene bridge) positions, stands out as a pivotal precursor for advanced chemical synthesis.[2][3]

This technical guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Bonding

This compound possesses a highly symmetrical and rigid tricyclic cage structure. The carbon framework is composed of three fused cyclohexane rings, all in the stable chair conformation, which renders the molecule virtually strain-free. The molecule's structure is characterized by four tertiary C-H bonds at the bridgehead positions and, in this case, two carbonyl groups at the secondary C-2 and C-6 positions.[2]

The introduction of the sp²-hybridized carbonyl carbons slightly distorts the perfect Td symmetry of the parent adamantane hydrocarbon. However, the molecule retains a high degree of symmetry, which simplifies its spectroscopic signatures.

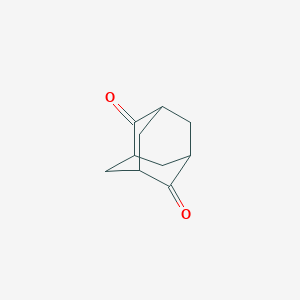

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

This compound is a high-purity, white to off-white crystalline solid at room temperature.[4] Its rigid, nonpolar cage structure dictates its solubility, being practically insoluble in water but soluble in organic solvents like chloroform and methanol.[3]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 39751-07-0 | [2] |

| Molecular Formula | C₁₀H₁₂O₂ | [5] |

| Molecular Weight | 164.20 g/mol | [2][5] |

| Melting Point | 323-323.4 °C | [3] |

| Boiling Point | 307 °C | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in Chloroform, Methanol | [3] |

| InChI Key | UBIAKEDDKXHXTB-UHFFFAOYSA-N | [4][5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound. Due to its symmetry, the NMR spectra are relatively simple and highly characteristic.

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum is expected to show simplified multiplets in the aliphatic region (typically 1.5-3.0 ppm) corresponding to the bridgehead and methylene protons of the adamantane cage. The symmetry of the molecule reduces the number of distinct proton signals. |

| ¹³C NMR | The carbon NMR spectrum will be distinguished by a prominent signal in the downfield region (δ > 200 ppm) corresponding to the carbonyl carbons. Signals for the bridgehead (CH) and methylene (CH₂) carbons will appear in the aliphatic region (typically 25-50 ppm). |

| IR Spectroscopy | The infrared spectrum is dominated by a strong, sharp absorption band characteristic of a ketone C=O stretch, typically found in the range of 1700-1725 cm⁻¹. Additional peaks corresponding to C-H stretching and bending vibrations of the alkane framework will be present in the 2850-3000 cm⁻¹ and ~1450 cm⁻¹ regions, respectively.[2] |

| Mass Spectrometry | The electron ionization mass spectrum (EI-MS) would show a molecular ion peak (M⁺) at m/z = 164. Fragmentation patterns would involve the loss of CO and subsequent rearrangements of the adamantane cage. |

Synthesis of this compound

This compound is typically synthesized via the oxidation of a suitable adamantane precursor.[2] One common and effective laboratory-scale method involves the direct oxidation of adamantanone (adamantan-2-one). The regioselectivity of such oxidation reactions is highly dependent on the reaction conditions.[2]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of Adamantanone

This protocol is based on established methods for the oxidation of adamantane derivatives. The direct oxidation of adamantanone with chromium trioxide has been reported to yield adamantane-2,4-dione as the main product in some cases, highlighting the critical role of reaction conditions in determining the isomer formed. Careful control of temperature and solvent is necessary to favor the formation of the 2,6-dione isomer.

Materials:

-

Adamantanone

-

Chromium trioxide (CrO₃)

-

Acetic anhydride

-

Dichloromethane

-

Water

Procedure:

-

Preparation of Oxidant Solution: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve chromium trioxide (4.0 eq) in acetic anhydride (e.g., 100 mL for 10 g of adamantanone). Cool the solution in an ice bath to maintain a temperature below 20°C.

-

Preparation of Substrate Solution: Dissolve adamantanone (1.0 eq) in acetic anhydride (e.g., 270 mL for 10 g of adamantanone).

-

Reaction: Add the adamantanone solution dropwise to the stirred, cooled chromium trioxide solution. Maintain the reaction temperature below 25°C throughout the addition using an ice bath.

-

Reaction Monitoring: Stir the mixture for several hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Quenching: After the reaction is complete, carefully and slowly add the reaction mixture to pre-heated water (~50°C) with vigorous stirring to decompose the excess acetic anhydride.

-

Extraction: Once the mixture has cooled to room temperature, extract the aqueous solution multiple times with dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., cyclohexane/n-butanol) to yield pure this compound.

Causality Note: The use of acetic anhydride as a solvent and controlling the temperature are critical. Acetic anhydride can influence the regioselectivity of the oxidation. Maintaining a low temperature is crucial to prevent over-oxidation and decomposition of the product.

Chemical Reactivity and Applications

The two ketone groups in this compound are the primary sites of chemical reactivity, serving as versatile handles for a wide array of transformations. The rigid adamantane cage provides a robust and predictable scaffold for the synthesized derivatives.

Caption: Key reaction pathways starting from this compound.

Key Transformations and Applications

-

Reduction: The ketone groups can be readily reduced to hydroxyl groups using standard reducing agents like sodium borohydride (NaBH₄) to yield adamantane-2,6-diol. This diol can serve as a precursor for polyesters or as a chiral resolving agent.

-

Condensation Reactions: this compound reacts with amine-containing compounds. For example, its condensation with aminoguanidine produces adamantane-substituted guanylhydrazones, which have been investigated as potential inhibitors of enzymes like butyrylcholinesterase.[2][3]

-

Thionation: Treatment with reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) converts the dione into adamantane-2,6-dithione, a useful intermediate for synthesizing sterically hindered alkenes.

-

Perfluorination: The entire hydrocarbon framework can be fluorinated to produce perfluoro-adamantane-2,6-dione. This derivative is a precursor for other highly stable perfluorinated cage compounds.[2]

-

Drug Discovery Scaffold: The rigid structure of this compound makes it an excellent starting point for creating structurally well-defined ligands for biological targets. The lipophilic cage can improve the pharmacokinetic properties of a potential drug by enhancing its ability to cross biological membranes.[2] Its derivatives are being explored for applications as enzyme inhibitors and ligands for various receptors.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

-

GHS Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3]

Conclusion

This compound is a symmetrically functionalized diamondoid of significant value in synthetic chemistry. Its rigid, predictable structure combined with two reactive ketone functionalities makes it a powerful building block for constructing complex molecules with tailored properties. From creating novel enzyme inhibitors in medicinal chemistry to serving as a precursor for advanced materials, the utility of this compound is vast. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for researchers aiming to leverage the unique structural advantages of the adamantane scaffold in their scientific endeavors.

References

-

This compound. NIST Chemistry WebBook. Available at: [Link]

-

Oxidation of adamantane to adamantanone in concentrated H2SO4. ResearchGate. Available at: [Link]

-

One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. MDPI. Available at: [Link]

-

Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central. Available at: [Link]

Sources

Adamantane-2,6-dione: A Technical Guide for Advanced Research

An In-depth Exploration of a Versatile Building Block in Medicinal Chemistry and Materials Science

Introduction

Adamantane-2,6-dione, a symmetrically functionalized diamondoid, stands as a molecule of significant interest for researchers at the forefront of organic synthesis, drug discovery, and materials science. Its rigid, three-dimensional cage structure, derived from the smallest unit of a diamond lattice, coupled with the reactivity of two strategically positioned ketone functionalities, makes it an exceptionally valuable and versatile precursor for a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis, reactivity, and applications, offering insights for scientists and professionals in drug development and advanced materials.

Molecular Formula: C₁₀H₁₂O₂

CAS Number: 39751-07-0[1]

| Property | Value |

| Molecular Weight | 164.20 g/mol |

| Appearance | White to off-white solid |

| IUPAC Name | Tricyclo[3.3.1.1³⁷]decane-2,6-dione |

The Adamantane Scaffold: A Foundation of Stability and Lipophilicity

The adamantane core is renowned for its exceptional thermal and chemical stability, a direct consequence of its strain-free, perfectly tetrahedral arrangement of carbon atoms. This inherent stability, combined with a high degree of lipophilicity, makes the adamantane moiety a privileged scaffold in medicinal chemistry. Incorporation of an adamantane cage into a drug candidate can significantly enhance its pharmacokinetic profile by improving membrane permeability and metabolic stability.[2][3][4] The rigid nature of the scaffold also serves to orient appended functional groups in a precise and predictable manner, facilitating optimal interactions with biological targets.

Synthesis of this compound: Constructing the Core

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction and subsequent functionalization of the tricyclic core.

Historical Perspective: The Meerwein Ester Route

Historically, the synthesis of adamantane derivatives is linked to the work of Hans Meerwein and the eponymous "Meerwein's ester" (1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione).[5] While not a direct precursor in modern, efficient syntheses of this compound, this route laid the foundational chemistry for accessing the bicyclo[3.3.1]nonane system, a key intermediate in many adamantane syntheses.

Modern Synthetic Approaches

More contemporary and practical syntheses of this compound often rely on the oxidative cleavage of specific bicyclic precursors.

A common and effective laboratory-scale synthesis involves the ozonolysis of a bicyclic diene precursor. This method offers a direct route to the desired diketone.

Step 1: Synthesis of the Bicyclic Diene Precursor

The synthesis often commences with the construction of a suitable bicyclo[3.3.1]nonane derivative. These can be prepared from simpler cyclic or acyclic starting materials through various cyclization strategies.[6]

Step 2: Ozonolysis

-

Dissolve the bicyclic diene in a suitable solvent, such as dichloromethane or methanol, and cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a persistent blue color indicates the presence of excess ozone.

-

Purge the solution with an inert gas, such as nitrogen or argon, to remove the excess ozone.

-

Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to the solution and allow it to warm to room temperature. This step reductively cleaves the ozonide intermediate to yield the desired diketone.

-

Work up the reaction mixture by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrating the solvent under reduced pressure.

-

The crude product can then be purified by column chromatography or recrystallization to afford pure this compound.

The causality behind this choice of reaction lies in the high efficiency and selectivity of the ozonolysis reaction for cleaving carbon-carbon double bonds to form carbonyl compounds. The bicyclic precursor is designed to position the double bonds in such a way that their cleavage directly leads to the formation of the this compound framework.

Caption: Synthetic workflow for this compound via ozonolysis.

Chemical Reactivity and Synthetic Utility

The two ketone groups of this compound are the primary sites of its chemical reactivity, serving as versatile handles for a wide range of chemical transformations.

Reactions at the Carbonyl Groups

The ketone functionalities undergo typical carbonyl reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

-

Nucleophilic Addition: The carbonyl carbons are susceptible to attack by various nucleophiles, including organometallic reagents (e.g., Grignard and organolithium reagents) and cyanide, to form tertiary alcohols.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent, such as sodium cyanoborohydride, provides access to mono- and di-amino adamantane derivatives.

-

Wittig Reaction: Olefination of one or both ketone groups can be achieved using phosphorus ylides to introduce carbon-carbon double bonds.

-

Condensation Reactions: this compound readily condenses with hydrazines and related compounds. For instance, its reaction with aminoguanidine yields mono- and bis(guanylhydrazones), which have been investigated as potential enzyme inhibitors.[1]

A notable transformation is the conversion of the diketone to the corresponding dithione, a useful intermediate in its own right.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous pyridine.

-

Under an inert atmosphere (e.g., argon), add phosphorus pentasulfide (P₄S₁₀) portion-wise to the stirred solution.

-

Heat the reaction mixture to 90 °C and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and a nonpolar solvent like hexane.

-

Separate the organic layer, wash it sequentially with water and dilute hydrochloric acid, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude adamantane-2,6-dithione, which can be further purified by chromatography.[7]

This protocol's trustworthiness lies in its well-established nature for the thionation of ketones. The use of an inert atmosphere is crucial to prevent the degradation of the moisture-sensitive phosphorus pentasulfide.

Caption: Key reactions of this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques.

| Technique | Expected Features for this compound |

| ¹H NMR | Due to the molecule's symmetry, a relatively simple spectrum is expected. Protons on the adamantane cage will appear in the aliphatic region (typically 1.5-3.0 ppm). The chemical shifts will be influenced by the proximity to the electron-withdrawing ketone groups. |

| ¹³C NMR | The spectrum will show distinct signals for the carbonyl carbons (typically >200 ppm) and the sp³-hybridized carbons of the adamantane framework. The chemical shifts of the cage carbons will vary depending on their distance from the carbonyl groups. |

| IR Spectroscopy | A strong, characteristic absorption band for the C=O stretching vibration of the ketone groups is expected in the region of 1700-1725 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the adamantane cage. |

| Mass Spectrometry | The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 164. Fragmentation patterns will likely involve the loss of one or two carbon monoxide (CO) molecules, followed by further fragmentation of the adamantane cage. Common fragments for the adamantane core are observed at m/z 135, 93, and 79.[1][8] |

Applications in Research and Development

The unique structural and chemical properties of this compound make it a valuable starting material in several areas of advanced research.

Medicinal Chemistry and Drug Discovery

This compound serves as a key intermediate for the synthesis of novel bioactive molecules. The dione functionality allows for the introduction of pharmacophores and other functional groups to create derivatives with a wide range of potential therapeutic applications, including:

-

Enzyme Inhibitors: The ketone groups can be derivatized to form structures that can interact with the active sites of enzymes. For example, adamantane-substituted guanylhydrazones have been investigated as inhibitors of butyrylcholinesterase.[1]

-

Antiviral Agents: The adamantane scaffold is a well-known pharmacophore in antiviral drugs. This compound provides a platform for the development of new antiviral compounds.

-

Neuroprotective Agents: The lipophilic nature of the adamantane cage can facilitate the passage of molecules across the blood-brain barrier, making it a desirable scaffold for drugs targeting the central nervous system.

Materials Science

The rigid, well-defined structure of this compound makes it an attractive building block for the construction of novel materials with tailored properties. Its ability to be functionalized at two distinct points allows for its use as a linker in the formation of:

-

Metal-Organic Frameworks (MOFs): The dione can be converted to dicarboxylic acids or other linking groups to create rigid, porous MOFs with potential applications in gas storage, separation, and catalysis.

-

Complex Cage-Like Structures: The symmetrical nature of the molecule facilitates the construction of larger, more complex polycyclic structures.

Conclusion

This compound is a powerful and versatile building block that offers a unique combination of a rigid, stable, and lipophilic core with the synthetic flexibility of two ketone functionalities. Its utility in the rational design of new therapeutic agents and advanced materials is well-established and continues to be an active area of research. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of this remarkable molecule.

References

- SYNTHESIS. (1996). Synthesis, 1996(02), 193-196.

-

Adamantane. In Wikipedia. Retrieved from [Link]

-

Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. PubMed Central (PMC). Retrieved from [Link]

-

Adamantane - an overview. ScienceDirect Topics. Retrieved from [Link]

-

The Significance of Adamantane Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Adamantane in Drug Delivery Systems and Surface Recognition. PubMed Central (PMC). Retrieved from [Link]

-

Adamantane-containing drug delivery systems. Pharmacia. Retrieved from [Link]

-

Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. Retrieved from [Link]

-

Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubMed Central (PMC). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. uky.edu [uky.edu]

- 3. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Adamantane [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.cmu.edu [chem.cmu.edu]

- 8. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural Significance of Adamantane-2,6-dione

An In-depth Technical Guide to the Spectroscopic Characterization of Adamantane-2,6-dione

This compound, a symmetrically functionalized diamondoid, presents a fascinating case study in spectroscopic analysis. Its rigid, three-dimensional cage structure, derived from the fusion of three cyclohexane rings, imposes significant geometric constraints that profoundly influence its spectral properties.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

The strategic placement of two ketone functionalities at the 2 and 6 positions makes this diketone a valuable precursor in organic synthesis, particularly for creating complex molecular frameworks and novel pharmaceuticals.[1] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and the structural elucidation of its derivatives. This document moves beyond a simple data repository, offering insights into the causality behind spectral features and providing robust protocols for data acquisition.

Visualizing the Core Structure

A clear understanding of the molecular geometry and the nomenclature of its carbon and proton environments is essential before delving into the spectroscopic data. The following diagram illustrates the structure of this compound, with key positions labeled for reference in the subsequent sections.

Caption: Structure of this compound with proton environments labeled (Ha-He).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of this compound. The molecule's symmetry results in a simplified yet informative spectrum.

¹H NMR Spectroscopy

Due to the molecule's C₂ᵥ symmetry, we expect to see five distinct signals in the proton NMR spectrum, corresponding to the environments labeled Ha through He in the diagram above. The rigid, strain-free nature of the adamantane cage leads to sharp, well-resolved signals.[2]

Predicted ¹H NMR Data

| Proton Label | Position | Multiplicity | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|---|

| Ha | C1, C3 | Broad Singlet | ~2.5 - 2.8 | Bridgehead protons adjacent to the carbonyl groups. The electron-withdrawing effect of the ketones causes a significant downfield shift compared to unsubstituted adamantane (~1.87 ppm).[3][4] |

| Hb | C5, C7 | Broad Singlet | ~2.0 - 2.3 | Bridgehead protons distal to the carbonyl groups. They are less deshielded than Ha but still shifted downfield from native adamantane. |

| Hc | C4 | Multiplet | ~2.2 - 2.4 | Methylene protons situated between two bridgehead carbons. |

| Hd | C8, C10 | Multiplet | ~2.6 - 2.9 | Methylene protons alpha to the carbonyl groups. These are expected to be the most deshielded non-bridgehead protons due to anisotropy and inductive effects of the C=O bond. |

| He | C9 | Multiplet | ~1.9 - 2.1 | Methylene protons on the "bottom" of the cage, furthest from the carbonyl groups. Their chemical shift should be closest to that of the methylene protons in unsubstituted adamantane (~1.76 ppm).[3][4] |

¹³C NMR Spectroscopy

The carbon skeleton will be clearly defined by the ¹³C NMR spectrum. Based on symmetry, four distinct carbon signals are predicted.

Predicted ¹³C NMR Data

| Carbon Position | Type | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| C2, C6 | Carbonyl (C=O) | ~210 - 218 | The ketone carbonyl carbons are highly deshielded and will appear significantly downfield, which is characteristic for cyclic ketones. |

| C1, C3 | Bridgehead (CH) | ~45 - 50 | Tertiary carbons adjacent to the carbonyls. Deshielded compared to the bridgehead carbons of adamantane (~28.5 ppm) due to the adjacent sp² center.[5] |

| C5, C7 | Bridgehead (CH) | ~35 - 40 | Tertiary carbons distal to the carbonyls. Less affected by the ketones than C1/C3. The chemical shift of the CH group in solid adamantane is reported as 37.777 ppm.[6] |

| C4, C8, C9, C10 | Methylene (CH₂) | ~30 - 38 | Due to the complex interplay of electronic and steric effects, the four methylene carbons may not be perfectly resolved and could appear as a single, potentially broadened signal or two closely spaced signals in this region. The methylene carbon shift in adamantane is ~37.8 ppm.[4] |

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the proton frequency.

-

Acquire a spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the carbon frequency.

-

Acquire a proton-decoupled spectrum.

-

Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of the key carbonyl functional groups within the molecule.

Predicted IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

|---|---|---|---|

| C=O Stretch | 1710 - 1725 | Strong, Sharp | This is the most diagnostic peak in the spectrum. The frequency is characteristic of a six-membered ring ketone, where ring strain slightly increases the frequency from a typical acyclic ketone (~1715 cm⁻¹). |

| sp³ C-H Stretch | 2850 - 3000 | Medium-Strong | These absorptions correspond to the stretching vibrations of the various C-H bonds on the adamantane framework.[1] |

| CH₂ Bend (Scissoring) | ~1450 | Medium | Corresponds to the bending vibration of the methylene groups in the cage structure. |

Experimental Protocol: IR Spectrum Acquisition (ATR)

Objective: To obtain a clean IR spectrum confirming the carbonyl functionality.

Methodology:

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction, yielding the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound and a characteristic fragmentation pattern that serves as a "fingerprint."

Predicted Mass Spectrum Data

| m/z Value | Proposed Fragment | Rationale |

|---|---|---|

| 164 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of C₁₀H₁₂O₂ (164.20 g/mol ).[1] |

| 136 | [M - CO]⁺ | A characteristic fragmentation pathway for ketones is the loss of a neutral carbon monoxide molecule (28 Da). |

| 108 | [M - 2CO]⁺ | Subsequent loss of the second CO molecule is highly probable, leading to a C₈H₁₂⁺ fragment. |

| 93 | [C₇H₉]⁺ | Further fragmentation of the hydrocarbon cage is expected, similar to the fragmentation of adamantane itself, which shows a prominent peak at m/z 93.[1][7] |

| 79 | [C₆H₇]⁺ | Another common fragment from the breakdown of the adamantane cage structure.[1][7] |

Experimental Workflow: A Unified Approach

The complete spectroscopic characterization of this compound follows a logical progression, where each technique provides complementary information to build a complete structural picture.

Caption: A typical workflow for the complete spectroscopic characterization of a synthesized compound.

References

- Duddeck, H., et al.

-

ResearchGate. Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. Available from: [Link]

- Indian Journal of Chemistry. Mass spectral fragmentation of substituted adamantane-2,4-diones.

-

National Institutes of Health (NIH). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC. Available from: [Link]

-

Wikipedia. Adamantane. Available from: [Link]

-

National Institutes of Health (NIH). Adamantane | C10H16 | CID 9238 - PubChem. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Adamantane - the NIST WebBook. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Adamantane - NIST WebBook. Available from: [Link]

-

ResearchGate. Mass spectrometry of diamantane and some adamantane derivatives | Request PDF. Available from: [Link]

-

ResearchGate. A mass spectrometric investigation on some 5-substituted adamantan-2-ones. Available from: [Link]

-

ResearchGate. (PDF) Photoelectron Spectra of Functionalized Adamantanes. Available from: [Link]

-

MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available from: [Link]

-

National Institutes of Health (NIH). Solid-state chemical-shift referencing with adamantane - PubMed. Available from: [Link]

-

ResearchGate. (a) 1D 1 H spectra of adamantane at 850 MHz and 20 (black) or 64 kHz.... Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

SpectraBase. Adamantane - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

National Institute of Standards and Technology (NIST). This compound - NIST WebBook. Available from: [Link]

-

National Institutes of Health (NIH). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. Adamantane(281-23-2) 1H NMR spectrum [chemicalbook.com]

- 4. Adamantane(281-23-2) IR Spectrum [chemicalbook.com]

- 5. Adamantane(281-23-2) 13C NMR [m.chemicalbook.com]

- 6. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

Reactions of Adamantane-2,6-dione ketone functionalities

An In-depth Technical Guide to the Ketone Functionalities of Adamantane-2,6-dione

Authored by a Senior Application Scientist

Abstract

This compound, a symmetrically functionalized diamondoid, stands as a cornerstone in synthetic chemistry due to its unique structural and electronic properties.[1] Its rigid, three-dimensional cage, featuring two ketone groups at the secondary (C2-type) bridge positions, offers a predictable and stereochemically defined scaffold for chemical elaboration.[1] This guide provides an in-depth exploration of the reactivity of these ketone functionalities, moving beyond simple reaction lists to explain the causal mechanisms and strategic considerations essential for researchers, medicinal chemists, and drug development professionals. We will dissect key transformations, including nucleophilic additions, reductions, and reductive aminations, providing both mechanistic insights and validated experimental protocols. The inherent stability and lipophilicity of the adamantane core make its derivatives highly valuable in pharmaceuticals, underscoring the importance of mastering its chemical manipulation.[2][3][4]

Core Principles: Structural Influence on Ketone Reactivity

The reactivity of this compound is fundamentally governed by its tricyclo[3.3.1.1³⁷]decane framework.[5][6] Unlike flexible cyclic ketones, this rigid structure imposes significant steric and stereoelectronic constraints.

-

Steric Hindrance: The concave nature of the adamantane cage partially shields the carbonyl carbons. While accessible to small nucleophiles, bulky reagents may face significant steric hindrance, influencing reaction rates and diastereoselectivity.

-

Electrophilicity: The ketone groups are located at non-bridgehead positions (C2 and C6). These sp²-hybridized carbons are highly electrophilic and readily undergo nucleophilic attack.[7][8]

-

Enolization Constraints: The α-carbons to the ketone groups are the bridgehead (C1, C3, C5, C7) methine positions. The formation of an enol or enolate would require an sp²-hybridized carbon at a bridgehead position, creating a highly strained system that violates Bredt's Rule. This severely disfavors typical α-carbon chemistry like aldol reactions or α-halogenation under standard conditions, making reactions at the carbonyl carbon exceptionally clean and predictable.

This unique combination of high electrophilicity at the carbonyl carbon and suppressed reactivity at the α-carbon makes this compound an ideal substrate for reactions targeting the ketone functionality directly.

Nucleophilic Addition: Gateway to Functional Diversity

Nucleophilic addition is the most fundamental and versatile reaction class for this compound, providing access to a vast array of di-functionalized adamantanes.[1][7] The general mechanism involves the attack of a nucleophile on an electrophilic carbonyl carbon, forming a tetrahedral intermediate that is subsequently protonated.

Reduction to Adamantane-2,6-diol

The reduction of the diketone to its corresponding diol is a foundational transformation. The stereochemical outcome is of particular interest, as the introduction of hydroxyl groups at the C2 and C6 positions creates a chiral molecule.

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation in a laboratory setting. It is a mild reducing agent, selective for aldehydes and ketones, and is significantly safer and easier to handle than stronger reductants like lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbons.

| Reagent | Solvent | Typical Yield | Stereoselectivity | Key Considerations |

| NaBH₄ | Methanol/Ethanol | >90% | Mixture of diastereomers | Safe, mild, high yield. |

| LiAlH₄ | Anhydrous THF/Et₂O | >95% | Mixture of diastereomers | Highly reactive, requires inert atmosphere. |

| H₂/Catalyst | Ethanol/Ethyl Acetate | Variable | Dependent on catalyst | Requires pressure equipment. |

-

Dissolution: In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 30.4 mmol) in 100 mL of methanol with magnetic stirring.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Reagent Addition: Add sodium borohydride (1.73 g, 45.6 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Self-Validation: The slow addition controls the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of 1 M HCl. Caution: Hydrogen gas evolution.

-

Workup: Remove the methanol under reduced pressure. Add 50 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield adamantane-2,6-diol as a white solid.

Caption: Workflow for the reduction of a ketone to an alcohol.

Condensation with Amine Derivatives

The ketone functionalities serve as versatile handles for forming C=N double bonds through condensation reactions, notably with aminoguanidine to produce bis(guanylhydrazones), which have been investigated as potential enzyme inhibitors.[1]

-

Preparation: Prepare a solution of aminoguanidine hydrochloride (2.5 g, 22.6 mmol) and sodium acetate (1.85 g, 22.6 mmol) in 50 mL of 50% aqueous ethanol.

-

Addition: Add this compound (1.5 g, 9.1 mmol) to the solution and heat the mixture to reflux for 6 hours. Self-Validation: The formation of a precipitate indicates product formation.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 1 hour.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, then cold ethanol, and dry under vacuum to yield the pure product.

Reductive Amination: Installing Nitrogen Functionality

Reductive amination is a powerful, one-pot procedure to convert the ketone groups directly into primary, secondary, or tertiary amines, bypassing the isolation of imine/enamine intermediates.[1] This is a cornerstone reaction for synthesizing drug candidates, as the introduction of amino groups can significantly enhance pharmacological properties.

Causality of Reagent Choice: The reaction employs a mild, acid-stable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are selective for the protonated iminium ion intermediate and do not readily reduce the starting ketone under the reaction conditions, preventing the formation of the diol as a side product.

Caption: General workflow for the reductive amination of a ketone.

-

Setup: To a solution of this compound (1.0 g, 6.09 mmol) in 40 mL of methanol, add benzylamine (1.44 g, 13.4 mmol) followed by glacial acetic acid (0.7 mL).

-

Iminium Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

-

Reduction: Add sodium cyanoborohydride (0.84 g, 13.4 mmol) in one portion. Self-Validation: Effervescence may be observed. The reaction is typically left overnight to ensure complete conversion.

-

Workup: Quench the reaction by adding 20 mL of water. Remove the methanol via rotary evaporation.

-

Extraction: Make the aqueous residue basic (pH > 10) with 2 M NaOH and extract with dichloromethane (3 x 40 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified using column chromatography on silica gel.

Conclusion and Future Outlook

The ketone functionalities of this compound are exceptionally well-behaved reaction handles, primarily due to the rigid cage structure that promotes clean reactions at the carbonyl carbon while suppressing unwanted side reactions at the α-positions. The protocols detailed herein for reduction, condensation, and reductive amination represent robust and scalable methods for producing a diverse range of di-substituted adamantane derivatives. These derivatives are not mere chemical curiosities; they are pivotal precursors for developing advanced polymers, molecular hosts, and a new generation of therapeutic agents where the adamantane cage acts as a lipophilic anchor to enhance drug efficacy and pharmacokinetic profiles.[3][9] The continued exploration of this versatile building block will undoubtedly unlock further innovations in materials science and medicinal chemistry.

References

-

Wikipedia. Adamantane. [Link]

-

Piacenza, K., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. [Link]

-

Sagan, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

-

University of Wisconsin. Adamantanes. [Link]

-

Qu, T., et al. (2021). Four-directional synthesis of adamantane derivatives. Arkivoc. [Link]

-

Pharmaffiliates. The Role of Adamantane Derivatives in Modern Drug Discovery. [Link]

-

Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. [Link]

-

Al-Mutairi, A. A., et al. (2022). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects. Taylor & Francis Online. [Link]

-

Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

-

NIST. This compound. NIST WebBook. [Link]

-

Cern, A., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubMed Central. [Link]

-

Organic Syntheses. Adamantane. [Link]

-

Wikipedia. Nucleophilic addition. [Link]

-

ResearchGate. Computational study of the adamantane cation: simulations of spectroscopy, fragmentation dynamics, and internal conversion. [Link]

-

Greidanus, J. W. (1970). Adamantanethione and its reduction to 2-adamantanethiol. Canadian Science Publishing. [Link]

-

Zhang, S., et al. (2024). Keto-Adamantane-Based Macrocycle Crystalline Supramolecular Assemblies Showing Selective Vapochromism to Tetrahydrofuran. PubMed Central. [Link]

-

Zarubaev, V. V., et al. (2018). Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. PubMed Central. [Link]

-

ResearchGate. Suppression Mechanism for Enol-Enol Isomerization of 2-Substituted Dimedones. [Link]

-

Posey, J. C., et al. (2019). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. MDPI. [Link]

-

MDPI. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]

-

The Organic Chemistry Tutor. (2024). Exploring Nucleophilic Addition Reactions: Carbonyl Electrophiles. YouTube. [Link]

-

Chemistry LibreTexts. (2021). 17.4: Nucleophilic Addition Reactions of Enolate Anions. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Adamantane - Wikipedia [en.wikipedia.org]

- 6. This compound [webbook.nist.gov]

- 7. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. scispace.com [scispace.com]

Adamantane-2,6-dione: A C₂-Symmetric Scaffold for Asymmetric Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Adamantane Cage - A Rigid Foundation for Chirality

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, offers a unique combination of rigidity, thermal stability, and lipophilicity, making it a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its rigid framework allows for the precise spatial arrangement of functional groups, a critical feature in the design of highly selective catalysts and therapeutic agents. While adamantane itself is achiral, the introduction of substituents at specific positions can give rise to chirality. Among these, 1,2-disubstituted adamantane derivatives are inherently chiral.[2] This guide focuses on adamantane-2,6-dione, a prochiral diketone that serves as a versatile and powerful building block for the synthesis of C₂-symmetric chiral ligands and auxiliaries, enabling advancements in asymmetric catalysis and drug discovery.

The Strategic Importance of C₂-Symmetry

C₂-symmetry, or twofold rotational symmetry, is a recurring motif in the design of highly effective chiral ligands and catalysts.[4] The presence of a C₂ axis of rotation in a chiral molecule reduces the number of possible diastereomeric transition states in a chemical reaction, often leading to higher enantioselectivity.[4] this compound, with its two ketone functionalities positioned symmetrically across the rigid cage, provides an ideal precursor for the construction of C₂-symmetric chiral molecules.

Synthesis of Racemic this compound

The synthesis of this compound typically starts from bicyclo[3.3.1]nonane-2,6-dione. While a detailed, publicly available protocol for this specific transformation is not widespread, the general strategy involves an intramolecular cyclization to form the adamantane core. This approach is conceptually similar to the synthesis of other adamantane derivatives from bicyclic precursors.[1][5][6]

The key transformation relies on the formation of a new carbon-carbon bond to close the third ring of the adamantane cage. This can be achieved under various conditions, often involving acid or base catalysis to promote an intramolecular aldol-type condensation or related cyclization reaction.

Conceptual Workflow for the Synthesis of this compound:

Figure 1: Conceptual workflow for the synthesis of this compound.

Chiral Resolution: Accessing Enantiopure Building Blocks

The key to unlocking the potential of this compound as a chiral building block lies in the efficient separation of its enantiomers. Since the dione itself is prochiral, resolution is typically performed on a chiral derivative. A common and effective strategy involves the stereoselective reduction of the diketone to the corresponding diol, followed by classical resolution of the diol enantiomers.

Part 1: Stereoselective Reduction to Adamantane-2,6-diol

The reduction of this compound to adamantane-2,6-diol can be achieved using various reducing agents. For the purpose of resolution, it is crucial to control the stereochemistry of the reduction to obtain the desired diastereomer of the diol (cis or trans). The choice of reducing agent and reaction conditions will influence this outcome.

Common Reducing Agents and Expected Stereoselectivity:

| Reducing Agent | Typical Stereochemical Outcome | Notes |

| Sodium Borohydride (NaBH₄) | Mixture of diastereomers | A cost-effective but often less selective option. |

| Lithium Aluminum Hydride (LiAlH₄) | Mixture of diastereomers | A powerful reducing agent, may offer different diastereoselectivity compared to NaBH₄. |

| L-Selectride® or K-Selectride® | Higher diastereoselectivity | Bulky reducing agents that can provide greater control over the stereochemical outcome. |

Part 2: Resolution of (±)-Adamantane-2,6-diol

Once the racemic diol is obtained, classical resolution can be employed to separate the enantiomers. This method involves the formation of diastereomeric derivatives by reacting the racemic diol with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[7][8]

Experimental Protocol: Resolution of (±)-Adamantane-2,6-diol via Diastereomeric Ester Formation

-

Esterification: React (±)-adamantane-2,6-diol with an enantiopure chiral acid, such as (S)-(-)-camphanic chloride or (R)-(-)-mandelic acid, in the presence of a base (e.g., pyridine or triethylamine) to form a mixture of diastereomeric diesters.

-

Fractional Crystallization: The diastereomeric diesters are then separated based on their differential solubility in a suitable solvent system. This often requires careful optimization of the solvent and temperature.

-

Hydrolysis: The separated diastereomeric esters are then hydrolyzed (e.g., using aqueous base followed by acidification) to yield the enantiopure (+)- and (-)-adamantane-2,6-diols.

Workflow for Chiral Resolution of Adamantane-2,6-diol:

(Enantiopure)-Adamantane-2,6-diol -> (Enantiopure)-Adamantane-2,6-ditosylate -> C₂-Symmetric Adamantane-based Diphosphine Ligand

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Azaadamantan-6-one: A Missing Isomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Foreword: The Unique Stature of a Symmetrical Diketone

An In-depth Technical Guide to the Stability and Reactivity of Adamantane-2,6-dione

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Adamantane, the simplest diamondoid, is a cornerstone of polyhedral organic chemistry, prized for its exceptional rigidity, thermal stability, and lipophilicity.[1][2] Among its derivatives, this compound holds a position of strategic importance. Its C₂ᵥ-symmetric framework, featuring two ketone groups on the secondary (methylene bridge) positions, presents a unique canvas for synthetic chemists.[3] Unlike bridgehead-substituted adamantanes, the 2,6-dione offers reactivity at non-tertiary carbons, opening distinct avenues for molecular design. This guide synthesizes field-proven insights and foundational literature to provide a comprehensive technical overview of the stability and reactivity profile of this versatile building block, moving beyond a simple recitation of facts to explain the causality behind its chemical behavior and synthetic utility.

Synthesis and Structural Elucidation

The inherent stability of the adamantane cage makes its functionalization a non-trivial synthetic challenge.[2][3] The synthesis of this compound is typically achieved not by direct oxidation of the parent adamantane, which favors bridgehead positions, but through the cyclization of functionalized bicyclic precursors or the oxidation of other 2,6-disubstituted adamantanes.

Synthetic Strategy: Cyclization of Bicyclo[3.3.1]nonane Precursors

A common and effective approach involves the acid-catalyzed cyclization of derivatives of bicyclo[3.3.1]nonane.[3] This strategy builds the third ring to complete the adamantane core, with the carbonyl groups pre-installed or formed during the cyclization cascade. Early work by Meerwein on the reaction of formaldehyde with diethyl malonate produced a bicyclo[3.3.1]nonane-2,6-dione derivative, highlighting the thermodynamic favorability of this bicyclic system as a precursor to the adamantane skeleton.[1]

Caption: Key synthetic routes to this compound.

Structural & Spectroscopic Signature

The definitive identification of this compound relies on a combination of spectroscopic techniques that confirm its unique, rigid structure.

-

NMR Spectroscopy : As a cornerstone technique, NMR provides unambiguous proof of the molecule's C₂ᵥ symmetry.[3] The ¹H NMR spectrum is deceptively simple, showing distinct signals for the bridgehead protons and the different sets of methylene protons. The ¹³C NMR spectrum is equally informative, featuring a characteristic signal for the carbonyl carbons typically above 200 ppm, along with signals for the bridgehead and methylene carbons of the cage.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the C=O stretching vibration, typically found in the region of 1700-1725 cm⁻¹. The absence of O-H bands confirms the purity of the dione.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry confirms the molecular weight (164.20 g/mol ) and provides a characteristic fragmentation pattern resulting from the stable adamantyl cation and subsequent rearrangements.[4][5]

| Parameter | Value | Significance |

| Molecular Formula | C₁₀H₁₂O₂ | Confirms elemental composition.[5] |

| Molecular Weight | 164.20 g/mol | Foundational data for stoichiometry.[5] |

| ¹³C NMR (C=O) | ~210-215 ppm | Characteristic chemical shift for the ketone functional groups. |

| IR Absorption (ν C=O) | ~1715 cm⁻¹ | Confirms the presence of unstrained ketone carbonyls. |

| Symmetry | C₂ᵥ | Dictates the number of unique signals in NMR spectra. |

Table 1: Key structural and spectroscopic data for this compound.

An Analysis of Molecular Stability

The stability of this compound is a direct consequence of its underlying hydrocarbon framework. The adamantane cage is a nearly strain-free arrangement of sp³-hybridized carbon atoms, mimicking the lattice of a diamond crystal.[1] This inherent structural integrity imparts significant thermal and chemical resilience.

Thermodynamic and Strain Considerations

Adamantane is the most stable isomer of C₁₀H₁₆, residing at the bottom of a thermodynamic energy well.[1][6] While the introduction of sp²-hybridized carbonyl carbons introduces minor angle strain compared to the parent alkane, the overall tricyclic system remains exceptionally stable. Computational studies on adamantane and its derivatives confirm the low strain energy, which contributes to its high resistance to skeletal rearrangement under normal conditions.[7]

Thermal Stability

The adamantane core is synonymous with high thermal stability. This property is transferred to its derivatives, including the 2,6-dione. While specific thermogravimetric analysis (TGA) data for the isolated dione is not widely published, polymers incorporating the adamantane moiety consistently show enhanced thermal properties. For example, adamantane-based polymers exhibit decomposition temperatures often exceeding 450°C, a testament to the robustness of the cage structure.[8] This makes this compound a valuable monomer for the synthesis of high-performance polymers designed for thermally demanding applications.

Reactivity Profile: The Ketone as a Synthetic Lever

The synthetic utility of this compound stems almost entirely from the reactivity of its two ketone groups. These functionalities serve as versatile handles for a wide array of chemical transformations, allowing for the construction of more complex and functionally diverse adamantane derivatives.[3]

Caption: Reactivity map of this compound.

Nucleophilic Addition and Reduction

The electrophilic carbonyl carbons are susceptible to attack by a range of nucleophiles.

-

Organometallic Reagents : Grignard and organolithium reagents add to one or both ketone groups to generate tertiary alcohols, providing a route to 2,6-dialkyl-2,6-dihydroxyadamantanes.

-

Reduction : The dione is readily reduced to the corresponding adamantane-2,6-diol using standard reducing agents like sodium borohydride (NaBH₄). This diol is a valuable chiral precursor for further synthetic elaborations.

Condensation Reactions

Condensation with primary amines and their derivatives is a high-yield pathway to C=N bond formation.

-

Imines and Schiff Bases : Reaction with primary amines furnishes the corresponding diimines.

-

Guanylhydrazones : Condensation with aminoguanidine yields mono- and bis(guanylhydrazones), a class of compounds investigated for their potential as enzyme inhibitors.[3] This reaction underscores the utility of this compound in medicinal chemistry for creating rigid scaffolds that can present functional groups in well-defined spatial orientations.

Conversion to Adamantane-2,6-dithione

The carbonyl groups can be converted to thiocarbonyls through reaction with reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₅). The resulting adamantane-2,6-dithione is a useful precursor for synthesizing novel bridging ligands for coordination chemistry.[9]

Skeletal Rearrangements

While exceptionally stable, the adamantane skeleton can be forced to rearrange under specific conditions. For example, the Favorskii-type rearrangement of 1,5-dibromothis compound has been reported to yield a different tricyclic system, tricyclo[3.3.0.0³,⁷]octane-1,3-dicarboxylic acid.[3] These reactions, while not common, highlight the complex potential energy surface of polycyclic hydrocarbons.

Field-Validated Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, well-documented protocols. The following methods are representative of the core transformations of this compound.

Protocol: Reduction to Adamantane-2,6-diol

This protocol describes a standard Luche reduction, which is highly effective for reducing ketones without affecting other sensitive functional groups.

-

Reaction Setup : To a solution of this compound (1.0 eq) in methanol (MeOH) at 0 °C, add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.0 eq). Stir for 15 minutes until the salt is fully dissolved.

-

Reduction : Add sodium borohydride (NaBH₄, 2.2 eq) portion-wise over 20 minutes, maintaining the temperature at 0 °C. The reaction is self-validating through monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Quench the reaction by the slow addition of 1 M HCl until the pH is ~5. Remove the methanol under reduced pressure.

-

Extraction : Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Concentrate the filtrate in vacuo. The resulting crude diol can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Caption: Experimental workflow for the reduction of this compound.

Protocol: Synthesis of Adamantane-2,6-dithione

This protocol is adapted from the literature for the conversion of the dione to its dithione analog.[9]

-

Reaction Setup : In a two-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser under an Argon atmosphere, add this compound (1.0 eq) and anhydrous pyridine.

-

Thionation : Heat the mixture to 90 °C. Add phosphorus pentasulfide (P₄S₁₀, 0.5 eq) in small portions over 30 minutes. The reaction mixture typically changes color from yellow to orange.

-

Reaction Monitoring : Stir the mixture vigorously at 90 °C for 15 hours. Progress can be monitored by TLC.

-

Work-up : After cooling to room temperature, pour the reaction mixture into hexane. Wash the hexane layer sequentially with water, 2N HCl, and again with water.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate on a rotary evaporator to yield the crude brown solid. The product is noted to be unstable and should be used promptly.[9]

Conclusion and Future Outlook

This compound is a molecule of contrasts. Its core is exceptionally stable and chemically inert, yet the two ketone functionalities provide a gateway to rich and diverse reactivity. This duality makes it an invaluable building block for chemists aiming to leverage the unique properties of the adamantane scaffold—namely rigidity, lipophilicity, and thermal stability—in fields ranging from medicinal chemistry to materials science.[3][10][11] Understanding the fundamental principles of its stability and the predictable reactivity of its carbonyl groups is key to unlocking its full potential in the design of novel drugs, advanced polymers, and complex molecular architectures.

References

-

Benchchem. This compound | High-Purity Research Chemical.

-

SYNTHESIS. (1996). Synthesis of Adamantane-2,6-dithione.

-

Wikipedia. Adamantane.

-

Organic Syntheses. Adamantane.

-

ScienceDirect. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study.

-

PMC - NIH. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane.

-

ResearchGate. Computational study of the adamantane cation: simulations of spectroscopy, fragmentation dynamics, and internal conversion.

-

PMC - PubMed Central. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.

-

MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.

-

Taylor & Francis Online. Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects.

-

ResearchSquare. Improved strain engineering of 2D materials by adamantane plasma polymer encapsulation.

-

ResearchGate. Computational study of adamantanes using floating basis functions.

-

Organic Reactions. [6 + 4] Cycloaddition Reactions.

-

NIST WebBook. This compound.

-

MDPI. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.

-

MDPI. Adamantane in Drug Delivery Systems and Surface Recognition.

-

RSC Publishing. Di(hydroperoxy)adamantane adducts: synthesis, characterization and application as oxidizers for the direct esterification of aldehydes.

-

Benchchem. A Comparative Guide to the Thermal Stability of Adamantane-1,4-Diol Polymers.

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.cmu.edu [chem.cmu.edu]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Discovery and Synthesis of Adamantane-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane-2,6-dione, a symmetrically functionalized diamondoid, stands as a cornerstone in the architecture of complex molecular structures, from pharmaceuticals to advanced materials. Its rigid, pre-organized framework offers a unique scaffold for the design of novel compounds with tailored properties. This technical guide provides a comprehensive exploration of the discovery and historical evolution of this compound synthesis. It delves into the foundational chemistries that enabled its creation, from early theoretical postulations of the adamantane core to the development of practical and efficient synthetic protocols. Key methodologies, including the seminal work of Stetter and the strategic oxidation of adamantanone, are detailed with an emphasis on the underlying chemical principles and experimental considerations. This guide serves as an authoritative resource for researchers seeking to understand and apply the synthesis of this pivotal molecule in their scientific endeavors.

Introduction: The Allure of the Adamantane Cage

First isolated from petroleum in 1933, adamantane is a tricyclic hydrocarbon featuring a unique, highly symmetrical, and strain-free cage-like structure resembling a unit cell of a diamond lattice.[1] This structural rigidity and lipophilicity have made the adamantane moiety a valuable pharmacophore in drug discovery, leading to the development of antiviral, antidiabetic, and neurological drugs. The functionalization of the adamantane core at its bridgehead (tertiary) and bridge (secondary) positions opens avenues for creating a diverse array of derivatives. Among these, the diketones, and specifically this compound, are of particular interest due to the reactivity of their carbonyl groups, which serve as handles for further chemical transformations.

Historical Perspective: From a Theoretical Curiosity to a Synthetic Reality

The journey to adamantane and its derivatives was not straightforward. As early as 1924, German chemist Hans Meerwein attempted the synthesis of the adamantane skeleton through the reaction of formaldehyde with diethyl malonate.[1] This endeavor did not yield adamantane itself but instead produced 1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione, a compound that would later be famously known as "Meerwein's ester."[1] While not the intended product, Meerwein's ester became a crucial precursor in the first successful, albeit low-yielding, synthesis of adamantane by Vladimir Prelog in 1941.[1]

The development of a more practical synthesis of adamantane by Paul von Ragué Schleyer in 1957, involving the Lewis acid-catalyzed rearrangement of dicyclopentadiene, made adamantane and its derivatives more accessible for research.[1] This paved the way for systematic investigations into the functionalization of the adamantane core.

The first documented synthesis of 2,6-disubstituted adamantanes, including this compound, was reported by H. Stetter, H. G. Thomas, and K. Meyer in a 1970 publication in Chemische Berichte. Their work established a foundational route to this important class of compounds.

Key Synthetic Strategies for this compound

Two principal and reliable methods have emerged for the synthesis of this compound: the cyclization of a bicyclic precursor and the direct oxidation of adamantanone.

The Stetter Synthesis: From Bicyclo[3.3.1]nonane-2,6-dione

This approach, pioneered by Stetter and his coworkers, builds the adamantane cage from a pre-existing bicyclic framework. The starting material, bicyclo[3.3.1]nonane-2,6-dione, possesses the requisite carbon skeleton, and the key transformation involves the formation of the final bridging bond to complete the adamantane structure.

Conceptual Workflow of the Stetter Synthesis:

Figure 1: Conceptual workflow of the Stetter synthesis for this compound.

A modified version of the Stetter and Dorsch method is often employed for the synthesis of precursors that can lead to 2,6-disubstituted adamantanes.[2][3] While the direct conversion to this compound in one step from bicyclo[3.3.1]nonane-2,6-dione is not explicitly detailed as a high-yield process, the principle of using this precursor for building the adamantane-2,6-disubstituted core is a cornerstone of adamantane chemistry.

Experimental Protocol: A Representative Stetter-type Approach (for a precursor)

The following protocol is based on the synthesis of a precursor for 2-azaadamantan-6-one, which starts from bicyclo[3.3.1]nonane-2,6-dione and illustrates the Stetter methodology.[2]

-

Step 1: Knoevenagel Condensation: Bicyclo[3.3.1]nonane-2,6-dione is reacted with a source of cyanide (e.g., potassium cyanide) and an amine salt in a suitable solvent to form an aminonitrile intermediate.

-

Step 2: Hydrolysis: The resulting aminonitrile is then hydrolyzed under acidic conditions to yield a carboxylic acid derivative of the bicyclo[3.3.1]nonane system.

-

Step 3: Ring Closure: This functionalized bicyclic compound can then undergo further transformations, such as a Curtius rearrangement followed by intramolecular cyclization, to form the adamantane cage.[2]

Causality: The choice of a bicyclo[3.3.1]nonane precursor is strategic as it already contains two of the three cyclohexane rings of the adamantane core in the correct chair-boat or chair-chair conformation, facilitating the final ring-closing reaction.

Direct Oxidation of Adamantanone

A more direct and often preferred method for the synthesis of this compound is the selective oxidation of adamantanone (adamantan-2-one). This approach leverages the inherent reactivity of the methylene bridges of the adamantane cage.

Reaction Mechanism: Oxidation of Adamantanone

The oxidation of adamantanone to this compound typically proceeds via a radical or carbocationic intermediate, depending on the oxidant used. Strong oxidizing agents, such as chromium trioxide, are capable of abstracting a hydrogen atom from a methylene bridge, leading to the introduction of a second carbonyl group.

Sources

Adamantane-2,6-dione solubility in organic solvents

An In-depth Technical Guide to the Solubility of Adamantane-2,6-dione in Organic Solvents

Introduction

This compound, a symmetrically functionalized diamondoid, presents a unique molecular architecture of significant interest in medicinal chemistry and materials science.[1] Its rigid, three-dimensional cage structure, derived from the adamantane core, offers a robust scaffold for the synthesis of novel therapeutics and advanced polymers.[1][2] The two ketone groups at the 2 and 6 positions provide reactive handles for chemical modification, making it a valuable building block for complex molecular frameworks.[1]

A fundamental understanding of a compound's solubility is paramount for its practical application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug development.[3] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and presents a detailed, field-proven experimental protocol for its determination in various organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique compound in their work.

Physicochemical Characterization of the Solute: this compound

To predict and understand the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.

-

Molecular Formula: C₁₀H₁₂O₂[4]

-

CAS Number: 39751-07-0[1]

-

Structure: The molecule consists of a rigid tricyclo[3.3.1.1³⁷]decane (adamantane) hydrocarbon framework.[5] This cage is purely nonpolar and lipophilic.

-

Functional Groups: Two ketone (C=O) groups are located at opposing secondary bridge positions (C2 and C6). These groups introduce significant polarity. The oxygen atoms can act as hydrogen bond acceptors.[6][7]

Expert Insight: The solubility profile of this compound is dictated by the interplay between its large, nonpolar hydrocarbon cage and its two polar ketone functionalities. The adamantane core promotes solubility in nonpolar environments, while the ketone groups enhance interactions with polar solvents.[6] This dual nature suggests that its solubility will be highly dependent on the specific characteristics of the chosen solvent. Unlike its parent hydrocarbon, adamantane, which is readily soluble in nonpolar solvents and practically insoluble in water, this compound is expected to exhibit more nuanced behavior.[5]

Theoretical Principles of Solubility

The dissolution of a crystalline solid like this compound into a solvent is a thermodynamically driven process. It involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to create a cavity for the solute, followed by the formation of new solute-solvent interactions.[8][9] The governing principle is famously summarized as "like dissolves like."[10][11]

-

Polarity Matching: Solvents and solutes with similar polarities tend to be miscible.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents will primarily interact with the nonpolar adamantane backbone via London dispersion forces. Solubility in these solvents is expected, driven by the lipophilicity of the hydrocarbon cage.

-